An In-depth Technical Guide to (2-Fluorophenyl)(isoquinolin-4-yl)methanone
An In-depth Technical Guide to (2-Fluorophenyl)(isoquinolin-4-yl)methanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of agents with antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The introduction of an aroyl group at the 4-position of the isoquinoline ring, as seen in (2-fluorophenyl)(isoquinolin-4-yl)methanone, generates a class of compounds with significant potential for therapeutic applications, particularly in oncology. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of (2-fluorophenyl)(isoquinolin-4-yl)methanone, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Chemical Properties and IUPAC Nomenclature
The compound of interest is systematically named (2-fluorophenyl)(isoquinolin-4-yl)methanone according to IUPAC nomenclature. It is also commonly referred to as 4-(2-Fluorobenzoyl)isoquinoline.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | (2-fluorophenyl)(isoquinolin-4-yl)methanone | - |
| Synonyms | 4-(2-Fluorobenzoyl)isoquinoline | - |
| CAS Number | 1187171-62-5 | Vendor Data |
| Molecular Formula | C₁₆H₁₀FNO | Calculated |
| Molecular Weight | 251.26 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Analogy |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and DMSO. | Analogy |
Synthesis and Mechanistic Insights
The synthesis of (2-fluorophenyl)(isoquinolin-4-yl)methanone can be approached through several established synthetic strategies for 4-acylisoquinolines. A highly plausible and efficient method is the Friedel-Crafts acylation of isoquinoline with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.[3]
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol describes a laboratory-scale synthesis of (2-fluorophenyl)(isoquinolin-4-yl)methanone.
Materials:
-
Isoquinoline
-
2-Fluorobenzoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add 2-fluorobenzoyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.
-
Addition of Isoquinoline: Dissolve isoquinoline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and 1M HCl. This will hydrolyze the aluminum complexes.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure (2-fluorophenyl)(isoquinolin-4-yl)methanone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as the Lewis acid catalyst, AlCl₃, and the acylium ion intermediate are highly reactive towards water.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, facilitating the formation of the highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution on the electron-rich isoquinoline ring.[3]
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the acyl chloride and AlCl₃. Allowing the reaction to proceed at room temperature provides sufficient energy for the acylation to occur.
-
Aqueous Work-up with Acid: The acidic work-up is essential to decompose the aluminum chloride complexes formed with the product and any unreacted starting materials, making the product extractable into the organic phase.[4]
Synthetic Workflow Diagram
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assay
To evaluate the potential anticancer activity of (2-fluorophenyl)(isoquinolin-4-yl)methanone, a standard in vitro cytotoxicity assay, such as the MTT or SRB assay, can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) [5][6]* Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
(2-fluorophenyl)(isoquinolin-4-yl)methanone, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of (2-fluorophenyl)(isoquinolin-4-yl)methanone in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Self-Validating System:
-
Positive Control: The inclusion of a known cytotoxic agent like doxorubicin validates the assay's sensitivity and the responsiveness of the cell lines.
-
Vehicle Control: The DMSO control ensures that the observed cytotoxicity is due to the compound and not the solvent.
-
Reproducibility: Performing the assay in triplicate and on multiple occasions ensures the reliability and reproducibility of the results.
Conclusion
(2-Fluorophenyl)(isoquinolin-4-yl)methanone represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural similarity to known bioactive molecules, particularly tubulin polymerization inhibitors, suggests a strong potential for anticancer activity. The technical information and protocols provided in this guide offer a solid foundation for researchers to further investigate the chemical and biological properties of this intriguing molecule and its derivatives in the pursuit of new and effective therapies.
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